2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound features a benzene ring fused to an oxazinone ring, with a chlorine substituent on the benzene ring. Its molecular formula is and it has garnered significant interest due to its potential biological activities, particularly in medicinal chemistry and materials science .
The compound is classified under the CAS Number 18600-52-7 and is identified by various synonyms, including 2-(p-Chlorophenyl)-4H-3,1-benzoxazin-4-one. It is listed in databases such as PubChem and ChemicalBook, which provide detailed chemical properties and synthesis methods . The compound's structure allows for various applications in scientific research, particularly in exploring its antimicrobial and anticancer properties.
The synthesis of 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves cyclization reactions with appropriate precursors. A common synthetic route includes:
The reaction conditions generally include moderate temperatures and specific solvent systems to facilitate the cyclization process. Additionally, industrial production may utilize continuous flow reactors to optimize yield and ensure consistency in product quality .
The molecular structure of 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one can be described as follows:
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl
OMXNVOLVJFGYGQ-UHFFFAOYSA-N
The structure features a fused ring system that contributes to its chemical stability and potential reactivity in biological systems .
2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one can participate in various chemical reactions due to its functional groups. Common reactions include:
These reactions are often facilitated by the presence of catalysts or under specific temperature and pressure conditions that enhance reactivity without compromising stability .
The mechanism of action for 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one primarily involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds within the benzoxazinone class may exhibit:
Research indicates that derivatives of this compound show varying degrees of biological activity, which may be attributed to structural modifications affecting their interaction with biological targets .
Relevant data from chemical databases provide additional insights into the compound's properties, aiding in predicting its behavior in various applications .
The applications of 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one are diverse:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7